molecular formula C7H10O5 B12277670 Tetrahydro-2H-pyran-2,5-dicarboxylic Acid

Tetrahydro-2H-pyran-2,5-dicarboxylic Acid

Cat. No.: B12277670
M. Wt: 174.15 g/mol
InChI Key: YDBTYOYMJMAKIL-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-2,5-dicarboxylic Acid is an organic compound with the molecular formula C7H10O5. It is a derivative of pyran, a six-membered oxygen-containing heterocycle.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-2,5-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of Tetrahydro-2H-pyran-2,5-dicarboxylic Acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to effects such as apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its structure allows it to interact with various biological molecules effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-pyran-2,5-dicarboxylic Acid is unique due to its two carboxylic acid groups, which provide additional sites for chemical reactions and interactions.

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

oxane-2,5-dicarboxylic acid

InChI

InChI=1S/C7H10O5/c8-6(9)4-1-2-5(7(10)11)12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11)

InChI Key

YDBTYOYMJMAKIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1C(=O)O)C(=O)O

Origin of Product

United States

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